molecular formula C26H29NO4S2 B7727228 {(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid

{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid

Cat. No.: B7727228
M. Wt: 483.6 g/mol
InChI Key: MVTVCNPIGGBAHB-PYCFMQQDSA-N
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Description

{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid is a complex organic compound that features a thiazolidinone ring, a phenylacetic acid moiety, and an octyloxybenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Knoevenagel condensation and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alkane derivatives.

    Substitution: Thiazolidinone derivatives with various substituents.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and potential as a catalyst in organic reactions.

Biology:

Medicine:

  • Explored for its potential anti-inflammatory and anti-cancer properties due to its ability to interact with specific molecular targets.

Industry:

Mechanism of Action

The mechanism of action of {(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. For example, its inhibitory activity against acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s unique structural features, including the thiazolidinone ring and the benzylidene group.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the thiazolidinone ring in {(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid imparts unique reactivity and potential biological activity that is not observed in the similar compounds listed above.

Properties

IUPAC Name

2-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4S2/c1-2-3-4-5-6-10-17-31-21-15-13-19(14-16-21)18-22-24(28)27(26(32)33-22)23(25(29)30)20-11-8-7-9-12-20/h7-9,11-16,18,23H,2-6,10,17H2,1H3,(H,29,30)/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTVCNPIGGBAHB-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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